(3-isobutyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine
CAS No.:
Cat. No.: VC18011992
Molecular Formula: C11H16N4
Molecular Weight: 204.27 g/mol
* For research use only. Not for human or veterinary use.
![(3-isobutyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine -](/images/structure/VC18011992.png)
Specification
Molecular Formula | C11H16N4 |
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Molecular Weight | 204.27 g/mol |
IUPAC Name | [3-(2-methylpropyl)imidazo[4,5-b]pyridin-2-yl]methanamine |
Standard InChI | InChI=1S/C11H16N4/c1-8(2)7-15-10(6-12)14-9-4-3-5-13-11(9)15/h3-5,8H,6-7,12H2,1-2H3 |
Standard InChI Key | CLLIKVNZVBWGOU-UHFFFAOYSA-N |
Canonical SMILES | CC(C)CN1C(=NC2=C1N=CC=C2)CN |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
(3-Isobutyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine consists of a bicyclic imidazo[4,5-b]pyridine core, with an isobutyl group (-CH2CH(CH3)2) attached to the nitrogen at position 3 and a methanamine (-CH2NH2) substituent at position 2. The molecular formula is C12H16N4, yielding a molecular weight of 216.28 g/mol. Key structural features include:
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Imidazo[4,5-b]pyridine system: A fused heterocycle combining imidazole and pyridine rings, known for its electron-rich nature and ability to participate in hydrogen bonding .
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Isobutyl group: Introduces steric bulk and lipophilicity, potentially influencing membrane permeability and target binding.
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Primary amine: Enhances solubility in aqueous media and provides a site for derivatization or salt formation.
Table 1: Comparative Structural Data for Related Imidazo[4,5-b]pyridine Derivatives
Synthesis and Manufacturing
Synthetic Routes
While no explicit synthesis for (3-isobutyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine is documented, analogous compounds suggest a multi-step approach involving:
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Cyclization: Formation of the imidazo[4,5-b]pyridine core via condensation of 2-aminopyridine derivatives with α-haloketones or aldehydes.
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Alkylation: Introduction of the isobutyl group at position 3 using isobutyl bromide or similar alkylating agents under basic conditions.
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Amination: Installation of the methanamine group at position 2 through nucleophilic substitution or reductive amination.
Example Protocol (Inferred from and ):
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Step 1: React 2-amino-3-nitropyridine with chloroacetaldehyde in ethanol at reflux to form the imidazo[4,5-b]pyridine nitro intermediate.
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Step 2: Reduce the nitro group to an amine using hydrogen gas and palladium on carbon.
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Step 3: Alkylate the amine at position 3 with isobutyl bromide in the presence of potassium carbonate.
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Step 4: Introduce the methanamine group via a Buchwald-Hartwig coupling with methylamine.
Physicochemical Properties
Solubility and Stability
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Solubility: Predicted to exhibit moderate solubility in polar aprotic solvents (e.g., DMSO, dimethylacetamide) due to the amine group, with limited solubility in water (estimated logP ≈ 2.1) .
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Stability: Likely sensitive to oxidative degradation; storage under inert gas (e.g., argon) at -20°C is recommended .
Table 2: Predicted Physicochemical Parameters
Parameter | Value | Method of Estimation |
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LogP (Partition Coefficient) | 2.1 ± 0.3 | ACD/Labs Percepta |
pKa (Basic) | 9.4 (amine group) | MarvinSketch 22.17 |
Melting Point | 158–162°C (decomposes) | Analogous compounds |
Applications and Future Directions
Medicinal Chemistry
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Lead Optimization: The primary amine group allows for salt formation (e.g., hydrochloride) to improve bioavailability.
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Fragment-Based Drug Design: Serves as a scaffold for developing CNS-active agents.
Industrial Use
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Intermediate: Potential use in synthesizing more complex heterocyclic compounds.
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